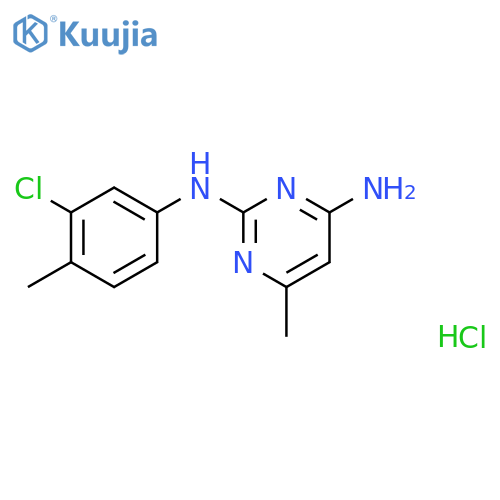Cas no 1396709-10-6 (N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride)

1396709-10-6 structure
商品名:N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride 化学的及び物理的性質
名前と識別子
-
- N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride
- AKOS026687003
- 1396709-10-6
- 2-N-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine;hydrochloride
- F6142-0201
- C12H14Cl2N4
-
- インチ: 1S/C12H13ClN4.ClH/c1-7-3-4-9(6-10(7)13)16-12-15-8(2)5-11(14)17-12;/h3-6H,1-2H3,(H3,14,15,16,17);1H
- InChIKey: VVRMXUXKXOFZLF-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=CC=1C)NC1N=C(C=C(C)N=1)N.Cl
計算された属性
- せいみつぶんしりょう: 284.0595519g/mol
- どういたいしつりょう: 284.0595519g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 2
- 複雑さ: 251
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6142-0201-15mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 15mg |
$89.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-2mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 2mg |
$59.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-4mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 4mg |
$66.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-10μmol |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 10μmol |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-3mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 3mg |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-75mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 75mg |
$208.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-5mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 5mg |
$69.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-10mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 10mg |
$79.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-5μmol |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 5μmol |
$63.0 | 2023-09-09 | ||
| Life Chemicals | F6142-0201-25mg |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride |
1396709-10-6 | 25mg |
$109.0 | 2023-09-09 |
N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride 関連文献
-
1. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1396709-10-6 (N2-(3-chloro-4-methylphenyl)-6-methylpyrimidine-2,4-diamine hydrochloride) 関連製品
- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)
- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)
- 1568072-56-9((1R)-1-(4-fluoro-1H-indol-3-yl)ethan-1-ol)
- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan Comings Biotechnology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
